

S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Hematological Malignancies

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Compound of Interest		
Compound Name:	S55746 hydrochloride	
Cat. No.:	B8075324	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Escape from apoptosis is a critical hallmark of cancer, and the B-cell Lymphoma 2 (BCL-2) protein family plays a pivotal role in regulating this process. Overexpression of the antiapoptotic protein BCL-2 is a well-established driver of oncogenesis and chemoresistance in various hematological malignancies. **S55746 hydrochloride**, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that selectively targets BCL-2.[1][2] This technical guide provides a comprehensive overview of **S55746 hydrochloride**, including its mechanism of action, selectivity profile, preclinical efficacy, and detailed experimental methodologies for its evaluation.

Introduction

The BCL-2 family of proteins consists of both pro-apoptotic and anti-apoptotic members, which maintain a delicate balance to control the intrinsic pathway of apoptosis.[3] In many cancers, particularly hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the overexpression of BCL-2 allows cancer cells to evade programmed cell death, leading to tumor progression and resistance to therapy.[1][3]

S55746 hydrochloride is a BH3-mimetic that occupies the hydrophobic groove of the BCL-2 protein, preventing its interaction with pro-apoptotic proteins like BAX and BAK.[1][3] This selective inhibition of BCL-2 restores the apoptotic signaling cascade, leading to the elimination

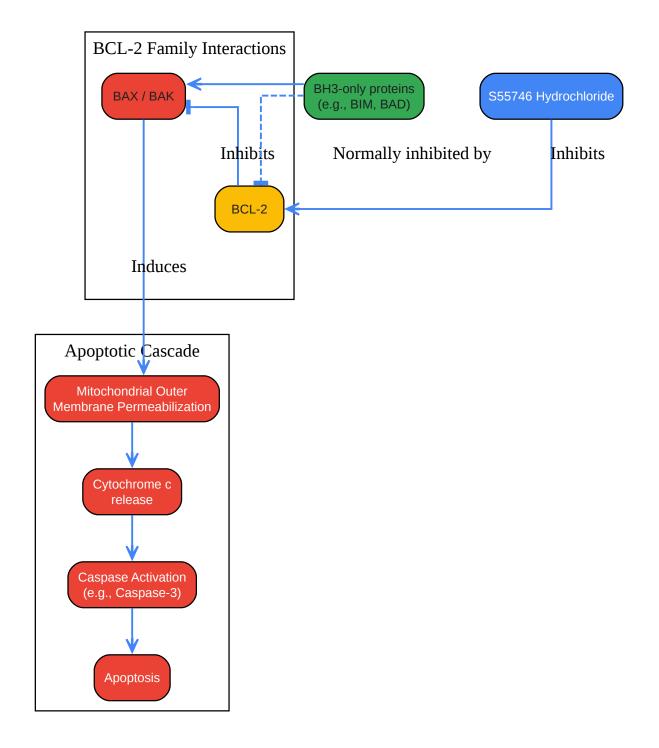


of cancer cells that are dependent on BCL-2 for survival.[1] Currently, S55746 is in phase I clinical trials for hematological malignancies.[1][3]

Mechanism of Action

S55746 hydrochloride functions as a selective BCL-2 inhibitor.[4] By binding to the BH3-binding groove of BCL-2, it displaces pro-apoptotic BH3-only proteins, leading to the activation of BAX and BAK.[1] This activation results in the oligomerization of BAX/BAK at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.[1][2][3] The activity of S55746 is dependent on the presence of BAX and BAK.[1]











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